4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic benzamide derivative characterized by a pyrrolidine sulfonyl group at the 4-position of the benzene ring and a 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl amine moiety. This compound is structurally distinct due to its hybrid design, combining a sulfonamide-linked pyrrolidine group with a bicyclic isoxazole system. The sulfonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, as inferred from computational docking methodologies like Glide XP .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNGGHQZKEESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide. For instance, derivatives of pyrrolidine sulfonamides have shown significant activity against various cancer cell lines.
-
In Vitro Studies :
- Compounds derived from pyrrolidin-1-ylsulfonyl moieties were tested against human liver hepatocellular carcinoma (HepG2) cells. Several compounds exhibited selectivity indices (SI) significantly higher than methotrexate, a standard chemotherapy drug. For example, specific derivatives showed SI values ranging from 4.62 to 33.21, indicating their superior efficacy in inhibiting cancer cell proliferation compared to traditional treatments .
- Mechanism of Action :
- Case Studies :
Antimicrobial Properties
The antimicrobial potential of sulfonamide derivatives has also been explored extensively.
-
Antifungal Activity :
- Research has demonstrated that certain pyrrolidine sulfonamides possess antifungal properties effective against strains such as Candida albicans. In vitro tests indicated that some derivatives had minimum inhibitory concentration (MIC) values lower than those of conventional antifungal agents like fluconazole .
- Broad-Spectrum Antimicrobial Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrolidine ring | Enhances bioavailability and activity |
| Sulfonamide group | Crucial for antibacterial properties |
| Tetrahydrobenzo[c]isoxazole moiety | Increases selectivity towards cancer cells |
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional distinctions are highlighted below through comparisons with analogs reported in literature (Table 1).
Table 1: Structural and Functional Comparison of 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide and Analogs
Key Findings
Structural Nuances: The target compound’s pyrrolidine sulfonyl group distinguishes it from ester-based analogs (e.g., I-6273, I-6373), which may confer improved metabolic stability compared to ethyl ester prodrugs . Unlike exo-THPO’s hydroxyl and amino groups, the sulfonyl moiety could enhance hydrophobic enclosure in binding pockets, a critical factor in Glide XP scoring for affinity prediction .
Binding and Selectivity: While exo-THPO and (R)NFPS exhibit nanomolar to micromolar GlyT1 inhibition, the target compound’s lack of reported Ki values necessitates extrapolation from structural motifs. The tetrahydrobenzoisoxazole core aligns with GlyT1-targeting pharmacophores, but the sulfonyl group may introduce steric or electronic effects altering selectivity .
Compared to (R)NFPS, the absence of a biphenyl ether system in the target compound may reduce off-target interactions but could compromise affinity .
Computational and Experimental Insights
- Glide XP Docking : The hydrophobic enclosure and hydrogen-bonding motifs critical to Glide XP scoring suggest the pyrrolidine sulfonyl group may stabilize ligand-receptor complexes via lipophilic interactions and water displacement, a feature absent in ester or thioether analogs.
- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than esters, positioning the target compound favorably for in vivo studies compared to I-6273 or I-6373 .
Biological Activity
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolidine Sulfonamide : The pyrrolidine ring is synthesized through a reaction involving sulfonyl chloride and pyrrolidine.
- Coupling with Tetrahydrobenzo[c]isoxazole : Subsequent coupling reactions yield the final product, which can be characterized using techniques like NMR and IR spectroscopy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown inhibitory effects on various cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HCT-116 | 20.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects:
- Neuroprotection in Models : Studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to inhibit inflammatory cytokine production .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens:
- Antibacterial Assays : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential. The mechanism likely involves disruption of bacterial cell membranes .
Case Studies
-
Case Study on Breast Cancer :
- A study involving the administration of the compound to MCF-7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Neuroprotection Against Oxidative Stress :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling the benzamide core with sulfonylated pyrrolidine and tetrahydrobenzoisoxazole moieties. Key steps include:
- Purification : Use column chromatography (e.g., chloroform:methanol gradients) to isolate intermediates, followed by crystallization from solvents like dimethyl ether to enhance purity .
- Quality Control : Employ HPLC (≥95% purity threshold) and spectroscopic techniques (NMR, FT-IR) to verify structural integrity .
- Common Pitfalls : Incomplete coupling reactions due to steric hindrance; optimize reaction time and catalyst loading (e.g., DCC/DMAP for amide bond formation).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm sulfonyl and isoxazole ring substitution patterns. Pay attention to aromatic proton splitting in the benzamide core .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight, particularly for sulfonamide and tetrahydrobenzoisoxazole fragments .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes where sulfonamide-benzamide hybrids are known inhibitors (e.g., carbonic anhydrase, tyrosine kinases) .
- Assay Conditions : Use in vitro enzymatic assays with controls for non-specific binding. Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity .
- Dose-Response : Test a concentration range (1 nM–100 µM) to calculate IC values. Triplicate runs minimize variability .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the binding interactions of this compound with target proteins?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and add polar hydrogens. Use AutoDock Tools for energy minimization .
- Ligand Preparation : Generate 3D conformers of the compound, assign Gasteiger charges, and optimize torsional angles.
- Docking Parameters : Apply Lamarckian genetic algorithms with 100 runs. Validate using known co-crystallized ligands (RMSD < 2.0 Å). Analyze hydrogen bonds with sulfonyl and benzamide groups .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, buffer composition) to rule out technical artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cell-based vs. cell-free assays .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., pyridinyl or isoxazole derivatives) to identify scaffold-specific trends .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles. Measure logP values to guide lipid solubility adjustments .
- Metabolic Resistance : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrrolidine sulfonyl moiety to reduce CYP450-mediated oxidation .
- Toxicity Screening : Conduct acute toxicity assays in rodent models (LD determination) and monitor hepatic/kidney function markers .
Data Contradiction and Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be addressed?
- Methodological Answer :
- Batch Comparison : Re-analyze all batches using identical NMR parameters (solvent, temperature). Check for residual solvents or moisture affecting chemical shifts .
- Isomer Identification : Use 2D NMR (COSY, NOESY) to detect rotational isomers (e.g., hindered rotation in sulfonamide groups) .
- Crystallography : If unresolved, perform X-ray crystallography to confirm absolute configuration and rule out polymorphic variations .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
